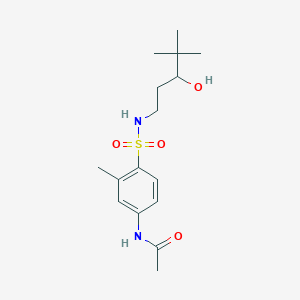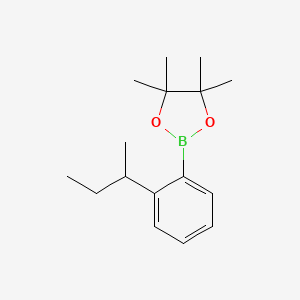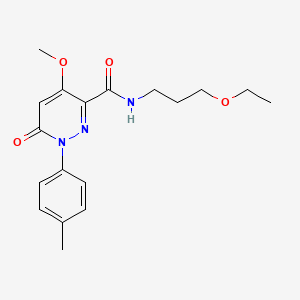
4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol, also known as CMSP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Scientific Research Applications
Spectral Characterization and Antibacterial Effect
A study by Tavman et al. (2010) focuses on spectral characterization and the antibacterial effect of 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols, which are structurally related to 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol. These compounds, including their metal complexes, demonstrated significant antibacterial effects against a range of bacteria (Tavman et al., 2010).
Potential Pesticidal Activity
Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides. The study suggests the potential of halogenmethylsulfonyl moieties, similar to the structure of this compound, in creating effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).
DNA Topoisomerase I Inhibition
Alpan, Gunes, and Topçu (2007) synthesized 1H-benzimidazole derivatives, including 5-chloro-4-(1H-benzimidazole-2-yl)phenol, to evaluate their inhibitory effects on mammalian type I DNA topoisomerases. This research demonstrates the potential use of benzimidazole derivatives in targeting specific DNA processes (Alpan, Gunes, & Topçu, 2007).
Synthesis and Characterization of Polyimides
Ghaemy and Alizadeh (2009) synthesized a novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group, derived from 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, for the production of soluble and thermally stable polyimides. This suggests the utility of such compounds in the development of high-performance materials (Ghaemy & Alizadeh, 2009).
DNA Binding and Antimicrobial Activity
Mahmood et al. (2019) synthesized novel benzimidazole derivatives, including 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol, and evaluated their DNA-binding properties and antimicrobial activities. The study highlights the potential of these compounds in developing new antimicrobial agents with DNA-targeting properties (Mahmood et al., 2019).
properties
IUPAC Name |
4-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-4-11-12(7-9)17-14(16-11)10-6-8(15)2-5-13(10)18/h2-7,18H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYXTFFVDEWMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)


![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)
![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)
![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)

![2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2765634.png)